molecular formula C15H17BO3 B1276752 4-Benzyloxy-3,5-dimethylphenylboronic acid CAS No. 333788-94-6

4-Benzyloxy-3,5-dimethylphenylboronic acid

Cat. No.: B1276752
CAS No.: 333788-94-6
M. Wt: 256.11 g/mol
InChI Key: CJTSQFDAXDNKNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid typically involves the reaction of 4-benzyloxy-3,5-dimethylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and mixing. The product is typically purified using industrial-scale chromatography or crystallization techniques .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-Benzyloxy-3,5-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, which can lead to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

This compound is characterized by its boronic acid functional group, which enhances its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in enzyme inhibition and receptor modulation.

Property Value
Molecular FormulaC₁₃H₁₅B O₂
Molecular Weight223.08 g/mol
Log P (octanol-water partition)0.53
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site residues. For instance, studies have shown that this compound can inhibit methionine aminopeptidase (MetAP), which is involved in protein maturation and has implications in cancer therapy .
  • Receptor Modulation : The compound may also interact with various cellular receptors, thereby modulating signaling pathways crucial for cell proliferation and survival.

Biological Activity Studies

Research has demonstrated the potential of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines by inhibiting key metabolic pathways. For example, it showed low micromolar potency against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Properties : Preliminary investigations have highlighted the antimicrobial activity of this compound against several bacterial strains. The IC50 values for bacterial growth inhibition were observed to be in the low micromolar range, indicating significant antimicrobial potential .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Methionine Aminopeptidase Inhibition : A study identified this compound as a selective inhibitor of the Fe(II) form of E. coli MetAP with an IC50 value of 13 µM. This selectivity suggests that modifications to the boronic acid structure can enhance specificity towards certain enzyme forms .
  • Anticancer Efficacy : Another case study reported that this compound significantly reduced cell viability in breast cancer cell lines when tested at varying concentrations over a 48-hour period. The results indicated a dose-dependent relationship between concentration and cell viability reduction.

Properties

IUPAC Name

(3,5-dimethyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTSQFDAXDNKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400741
Record name [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333788-94-6
Record name [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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